molecular formula C13H12INO2 B8484644 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole CAS No. 238760-82-2

3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole

Cat. No.: B8484644
CAS No.: 238760-82-2
M. Wt: 341.14 g/mol
InChI Key: HJCGBYQPFRAOIX-UHFFFAOYSA-N
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Description

Significance of Functionalized Pyrrole (B145914) Scaffolds in Modern Organic Synthesis

Functionalized pyrrole scaffolds are integral to modern organic synthesis due to their prevalence in a wide array of natural products and pharmaceuticals. The pyrrole nucleus is a key component of vital biological molecules such as heme, chlorophyll, and vitamin B12. In medicinal chemistry, pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The substituents on the pyrrole ring play a crucial role in modulating the biological activity and physical properties of the molecule. For instance, an ethoxycarbonyl group, as seen in the target compound, can act as a precursor for other functional groups and can influence the molecule's polarity and ability to engage in hydrogen bonding. The presence of an aryl group, such as the 4-iodophenyl substituent, can significantly impact the compound's pharmacokinetic profile and its potential for further chemical modification through cross-coupling reactions, where the iodine atom serves as a versatile handle.

Historical Overview of Synthetic Methodologies for Substituted Pyrroles Relevant to 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole

The construction of the pyrrole ring, particularly with specific substitution patterns like that of this compound, has been a subject of extensive research. Several classical and modern synthetic methodologies have been developed to afford polysubstituted pyrroles.

The Paal-Knorr Synthesis: First reported in 1884, the Paal-Knorr synthesis is a cornerstone method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). mdpi.com The versatility of this reaction allows for a wide range of substituents on the resulting pyrrole ring. mdpi.com

The Hantzsch Pyrrole Synthesis: Named after Arthur Rudolf Hantzsch, this method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to yield a substituted pyrrole. acs.org This synthesis is particularly useful for creating pyrroles with specific ester functionalities.

The Barton-Zard Reaction: A more modern approach, the Barton-Zard reaction, provides a route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.org This method is highly effective for the synthesis of various substituted pyrroles. wikipedia.org

The Van Leusen Pyrrole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an electron-deficient alkene (a Michael acceptor) in the presence of a base to form a 3,4-disubstituted pyrrole. nih.gov The reaction is known for its operational simplicity and the broad range of compatible substrates. nih.gov Given the structure of this compound, the Van Leusen reaction represents a highly plausible synthetic route, where an appropriately substituted acrylate (B77674) would react with TosMIC.

Synthetic Method Key Reactants Typical Substitution Pattern Reference
Paal-Knorr Synthesis1,4-Dicarbonyl compound, Amine/Ammonia2,3,4,5-substituted mdpi.com
Hantzsch Synthesisβ-ketoester, α-haloketone, Amine/Ammonia2,3,5-substituted acs.org
Barton-Zard ReactionNitroalkene, α-isocyanideVariably substituted wikipedia.org
Van Leusen SynthesisElectron-deficient alkene, TosMIC3,4-disubstituted nih.gov

Structural Analogues and Precedents of this compound in Academic Literature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

238760-82-2

Molecular Formula

C13H12INO2

Molecular Weight

341.14 g/mol

IUPAC Name

ethyl 4-(4-iodophenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H12INO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3

InChI Key

HJCGBYQPFRAOIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)I

Origin of Product

United States

Advanced Synthetic Strategies and Methodological Innovations for 3 Ethoxycarbonyl 4 4 Iodophenyl Pyrrole and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies Leading to the Pyrrole (B145914) Core

Retrosynthetic analysis of 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole reveals several logical bond disconnections that lead to readily available starting materials. The primary goal is to simplify the target molecule by cleaving the bonds that form the pyrrole ring. Two principal disconnection strategies, corresponding to major named reactions for pyrrole synthesis, are considered:

C-N/C-C Bond Disconnections (Paal-Knorr Approach): This strategy involves disconnecting the two C–N bonds and the C2–C3 bond. This leads back to a 1,4-dicarbonyl compound and a nitrogen source, typically ammonia (B1221849). For the target molecule, the key precursor is an unsymmetrical 1,4-dicarbonyl compound: ethyl 2-(4-iodobenzoyl)-4-oxobutanoate. This precursor contains all the necessary carbon atoms for the pyrrole core and its substituents.

Multiple C-C and C-N Bond Disconnections (Hantzsch/Knorr Approaches):

A Hantzsch-type disconnection breaks the molecule down into three components: an α-haloketone, a β-ketoester, and ammonia. In this scenario, the disconnection would yield 2-bromo-1-(4-iodophenyl)ethan-1-one, ethyl acetoacetate, and ammonia. The challenge in this approach is controlling the regioselectivity of the condensation to ensure the desired 3,4-substitution pattern.

A Knorr-type disconnection involves breaking the ring into an α-amino ketone and a β-dicarbonyl compound. This would require precursors like 2-amino-1-(4-iodophenyl)ethan-1-one and ethyl acetoacetate. A significant challenge with this method is the inherent instability and tendency for self-condensation of α-amino ketones, which often necessitates their in situ generation. wikipedia.org

These disconnections form the basis for the synthetic strategies discussed in the following sections, with the Paal-Knorr approach often providing the most direct route to the 3,4-disubstituted pattern of the target compound.

Multi-component Reaction Approaches to Pyrrole Synthesis (e.g., Paal-Knorr, Knorr, Hantzsch)

Multi-component reactions (MCRs) are highly efficient for building complex molecular scaffolds like the pyrrole ring in a single step. Several classical MCRs are applicable to the synthesis of pyrrole derivatives.

Paal-Knorr Synthesis: This is one of the most direct and widely used methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by acid and proceeds via the formation of a hemiaminal, followed by cyclization and dehydration. rgmcet.edu.in For the specific synthesis of an aryl-substituted pyrrole ester, a key intermediate such as 3-ethoxycarbonyl-4-oxo-4-phenylbutyraldehyde can be condensed with an amine under acetic acid catalysis. clockss.org While traditional Paal-Knorr conditions can be harsh, modern variations utilize milder catalysts or microwave assistance to improve yields and substrate scope. rgmcet.edu.inunisi.it

Knorr Pyrrole Synthesis: The Knorr synthesis involves the condensation of an α-amino ketone with a compound containing an active methylene group, such as a β-ketoester. wikipedia.org The α-amino ketones are often generated in situ from α-oximino ketones by reduction with reagents like zinc in acetic acid to prevent self-condensation. thermofisher.com While historically significant, this method is more commonly used for synthesizing pyrroles with specific substitution patterns, such as those with alkyl or ester groups at the 2- and 5-positions, and may be less direct for the 3,4-disubstitution pattern of the target compound. wikipedia.org

Hantzsch Pyrrole Synthesis: The Hantzsch synthesis is a three-component reaction between an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.org The mechanism involves the initial formation of an enamine from the β-ketoester and ammonia, which then attacks the α-haloketone. wikipedia.org Subsequent cyclization and dehydration yield the pyrrole ring. This method offers flexibility in accessing a variety of substituted pyrroles. researchgate.net However, controlling the regioselectivity can be a challenge when using unsymmetrical starting materials, and mixtures of isomers may be formed. scribd.com

Synthetic MethodKey PrecursorsGeneral ConditionsAdvantagesLimitations
Paal-Knorr Synthesis1,4-Dicarbonyl compound, Ammonia/Primary AmineAcid catalysis (e.g., AcOH), heatHigh convergence, direct route to polysubstituted pyrroles. wikipedia.orgPrecursor synthesis can be complex; harsh conditions may be required. rgmcet.edu.in
Knorr Synthesisα-Amino ketone, β-KetoesterZinc/Acetic Acid for in situ amine formationWidely used for specific substitution patterns. wikipedia.orgα-Amino ketones are unstable; potential for self-condensation. thermofisher.com
Hantzsch Synthesisα-Haloketone, β-Ketoester, Ammonia/Primary AmineTypically one-pot condensationHigh atom economy, flexible three-component approach. wikipedia.orgPotential for regioisomeric mixtures with unsymmetrical precursors. scribd.com

Cross-Coupling Methodologies for Aryl-Pyrrole Bond Formation

An alternative and powerful strategy for constructing the this compound scaffold involves forming the pyrrole ring first, followed by the introduction of the aryl substituent via a cross-coupling reaction. This approach often provides better control over regioselectivity. nih.gov

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. To synthesize the target molecule, this reaction could involve coupling a pre-formed pyrrole, such as ethyl 4-bromopyrrole-3-carboxylate, with (4-iodophenyl)boronic acid. A critical consideration is the protection of the pyrrole nitrogen, as the acidic N-H proton can interfere with the catalytic cycle. Protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) are effective as they are stable under typical Suzuki conditions but can be removed later. nih.govsemanticscholar.org The reaction generally requires a palladium catalyst, a base, and a suitable solvent system.

ParameterTypical Reagents/ConditionsReference Example
Palladium CatalystPd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ (10 mol%) semanticscholar.org
BaseCs₂CO₃, K₂CO₃, Na₂CO₃Cs₂CO₃ (2 equiv.) semanticscholar.org
Solvent SystemDioxane/H₂O, DME, TolueneDioxane/H₂O (4:1) semanticscholar.org
Temperature80-110 °C90 °C semanticscholar.org
Pyrrole SubstrateN-Protected 4-bromopyrrole-3-carboxylateSEM-protected methyl 4-bromopyrrole-2-carboxylate nih.gov
Boron ReagentArylboronic acid or esterPhenylboronic acid nih.gov

The 4-iodophenyl group on the target molecule is an excellent synthetic handle for further functionalization, enabling the creation of a diverse library of derivatives. The iodine atom can readily participate in various palladium-catalyzed cross-coupling reactions.

The Sonogashira reaction facilitates the coupling of the aryl iodide with a terminal alkyne, forming a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. libretexts.org It allows for the introduction of various alkynyl groups, which can serve as precursors for other functionalities or as integral parts of conjugated systems.

The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of the aryl iodide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction requires a palladium catalyst and a base. nih.gov It is a powerful tool for introducing vinyl groups or extending carbon chains, providing access to stilbene-like structures and other complex olefinic derivatives. nih.gov

ReactionCoupling PartnerTypical Catalyst SystemBaseProduct Type
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂ / CuIAmine (e.g., Et₃N, piperidine)Aryl-alkyne (Ar-C≡C-R)
Heck CouplingAlkene (CH₂=CHR)Pd(OAc)₂ with phosphine ligandInorganic (e.g., K₂CO₃) or Organic (e.g., Et₃N)Substituted Alkene (Ar-CH=CHR)

Regioselective Functionalization and Derivatization Strategies on the Pyrrole Ring

After the construction of the core this compound structure, further modifications can be made directly on the pyrrole ring. The existing substituents significantly influence the regioselectivity of subsequent reactions. The electron-withdrawing ethoxycarbonyl group at C3 deactivates the adjacent C2 and C5 positions towards electrophilic attack, while the aryl group at C4 also exerts electronic and steric effects.

N-Functionalization: The pyrrole nitrogen (N1) is a nucleophilic site and can be readily alkylated, acylated, or sulfonylated using a suitable base (e.g., NaH) to deprotonate the N-H bond, followed by reaction with an electrophile.

C5-Functionalization: The C5 position is generally the most activated site for electrophilic aromatic substitution on a 3,4-disubstituted pyrrole. Reactions like Vilsmeier-Haack formylation (using POCl₃/DMF) or halogenation (using NBS or NCS) would be expected to occur selectively at this position.

C2-Functionalization: The C2 position is sterically hindered by the adjacent ethoxycarbonyl group and electronically deactivated. Functionalization at this site is more challenging and may require directed metalation strategies, where the pyrrole is first deprotonated at C2 with a strong base (e.g., LDA), followed by quenching with an electrophile.

Stereoselective Synthesis of Pyrrole Derivatives (if applicable to chiral analogues)

While this compound itself is an achiral molecule, the development of synthetic routes to chiral analogues is a significant area of research. nih.gov Stereoselectivity can be introduced in several ways:

Incorporation of Chiral Substituents: A straightforward method is to attach a pre-existing chiral group to the pyrrole, either at the nitrogen (N1) or via functionalization at the C2 or C5 positions.

Asymmetric Catalysis: Enantioselective synthesis can be achieved by using chiral catalysts in the pyrrole-forming reaction itself. For instance, a transition-metal catalyzed cyclization or a chiral Brønsted acid catalyzed Paal-Knorr reaction could potentially induce stereoselectivity.

Axial Chirality: For certain sterically hindered N-aryl or C-aryl pyrrole derivatives, restricted rotation around the C-N or C-C single bond can lead to atropisomerism, creating a source of axial chirality. Recent studies have focused on the enantioselective synthesis of such axially chiral biaryl systems involving pyrroles. researchgate.net

Derivatization to Create Stereocenters: A chiral center can be created adjacent to the pyrrole ring. For example, stereoselective reduction of a ketone substituent or asymmetric addition to a vinyl group attached to the ring would yield chiral pyrrole derivatives.

Recent reviews summarize numerous strategies for accessing pyrroles within chiral frameworks, highlighting the growing interest in these structures for applications in medicinal chemistry and materials science. dal.cabohrium.com

Green Chemistry Principles Applied to Pyrrole Synthesis and Purification

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of pharmacologically important heterocycles, including pyrrole derivatives. The production of molecules like this compound is increasingly scrutinized for its environmental impact, leading to the development of cleaner, safer, and more efficient synthetic methodologies. semanticscholar.org These approaches aim to minimize waste, reduce the use of hazardous substances, and lower energy consumption, aligning with the core tenets of green chemistry. lucp.net Key strategies include improving atom economy, utilizing benign solvents, employing alternative energy sources, and developing sustainable purification techniques.

Atom Economy in Pyrrole Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. Classical pyrrole syntheses, while foundational, can sometimes suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant byproducts.

Modern approaches, such as multi-component reactions (MCRs), offer a significant improvement. mdpi.comsemnan.ac.ir An MCR designed for a 3-ethoxycarbonyl-4-arylpyrrole derivative would combine multiple starting materials in a single step, maximizing the incorporation of atoms into the final structure and inherently reducing waste. The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is also noted for its high atom economy, as the only byproduct is water. rsc.org The development of catalytic, one-pot cascade reactions that begin with simple precursors like nitroarenes further exemplifies the drive toward maximizing atom efficiency in the synthesis of N-aryl pyrroles. rsc.org

Innovative and Greener Solvents

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional syntheses often rely on volatile organic compounds (VOCs), which pose health and environmental hazards. lucp.net Research into green alternatives has demonstrated the viability of several eco-friendly media for pyrrole synthesis.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal green medium. Ultrasound-assisted syntheses of substituted pyrroles have been successfully carried out in water, leading to high yields in short reaction times. tandfonline.comresearchgate.net The use of surfactants like sodium dodecyl sulfate in water can create micelles that act as microreactors, facilitating the reaction between organic substrates. researchgate.net

Ethanol: Derived from biomass, ethanol is a biodegradable and less toxic solvent compared to many traditional organic solvents. It has been used effectively in catalyst-free, multicomponent reactions to produce polysubstituted pyrroles. acs.org

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These materials are gaining attention due to their low volatility, thermal stability, and potential for recyclability. An ionic liquid like 3-sulfonic acid 1-imidazolopyridinium hydrogen sulfate has been used as a recoverable catalyst in the solvent-free, green synthesis of polyfunctionalized pyrroles. semnan.ac.ir Similarly, a deep eutectic solvent has been employed in conjunction with sonication for an efficient, solvent-free synthesis of pyrroles. rsc.org

The following table illustrates the impact of solvent choice on a representative Paal-Knorr type synthesis of a substituted pyrrole.

Catalyst/SolventReaction TimeYield (%)Green Advantage
Acetic Acid (Conventional)4-8 hours75-85-
Water (Ultrasound)15-30 minutes90-95Eliminates organic solvent, reduces time/energy
Ethanol (Reflux)3-5 hours85-92Renewable, less toxic solvent
Ionic Liquid (Solvent-free)20-40 minutes92-96Recyclable catalyst/medium, no solvent waste

Note: This table is a representative example based on findings for various pyrrole syntheses to illustrate green chemistry principles.

Alternative Energy Sources: Microwave and Ultrasound

Moving away from conventional heating methods that are often slow and energy-intensive is another cornerstone of green synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. mdpi.compensoft.net This is attributed to the direct and efficient heating of the reaction mixture. Solvent-free, iodine-catalyzed syntheses of N-substituted pyrroles under microwave conditions have been shown to produce excellent yields with simple product isolation. mdpi.com This technique is highly applicable for reactions like the Piloty-Robinson synthesis to access 3,4-disubstituted pyrroles. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound provides mechanical energy that creates, expands, and collapses microscopic bubbles (acoustic cavitation). researchgate.net This process generates localized high temperatures and pressures, enhancing reaction rates and yields, often at a lower bulk reaction temperature. nih.govtandfonline.com Catalyst-free, multicomponent syntheses of pyrroles have been successfully performed in water under ultrasonic irradiation, highlighting a doubly green approach. nih.gov

MethodReaction TimeYield (%)Key Benefit
Conventional Heating6 hours80-
Microwave Irradiation10 minutes95Drastic reduction in time and energy
Ultrasonic Irradiation30 minutes92Milder conditions, energy efficient

Note: This comparative table is illustrative, based on general findings in pyrrole synthesis.

Sustainable Purification Methodologies

Traditional purification methods, particularly column chromatography, are a major source of solvent waste in synthetic chemistry. Green chemistry seeks to minimize or eliminate these steps.

Advanced Spectroscopic and Structural Elucidation Methodologies for In Depth Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformation Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the connectivity of the atoms within the 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole molecule, a suite of multi-dimensional NMR experiments would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the pyrrole (B145914) N-H proton, the aromatic protons on the iodophenyl ring, the pyrrole ring protons, and the protons of the ethoxycarbonyl group. The coupling patterns and chemical shifts would provide initial clues about their relative positions.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the ester, the carbons of the pyrrole and iodophenyl rings, and the carbons of the ethyl group.

COSY (Correlation Spectroscopy): This 2D NMR technique would establish proton-proton couplings within the molecule, for instance, between the protons of the ethyl group (CH₂ and CH₃) and between adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the ethoxycarbonyl group and the pyrrole ring, and between the iodophenyl group and the pyrrole ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on general principles and data for similar structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrrole N-H8.0 - 9.0 (broad singlet)-
Pyrrole C-H6.5 - 7.5 (multiplets)110 - 130
Iodophenyl C-H7.0 - 8.0 (doublets)120 - 140
C-I-90 - 100
C=O-160 - 170
O-CH₂4.0 - 4.5 (quartet)60 - 65
CH₃1.0 - 1.5 (triplet)10 - 15

Note: This is a generalized representation and actual values may vary.

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can probe the structure in its solid form. This technique is particularly valuable for studying polymorphism (the existence of different crystalline forms) and for characterizing amorphous materials. By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, one can gain insights into the molecular packing and conformation in the crystalline lattice.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₁₂INO₂), the expected exact mass would be calculated and compared to the experimentally determined value, typically with a mass accuracy of less than 5 ppm. This provides strong evidence for the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. By analyzing the resulting fragment ions, one can deduce the structural components of the molecule and how they are connected. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the ethoxy group, the carbonyl group, or fragmentation of the pyrrole ring, providing further confirmation of its structure.

Technique Information Obtained
HRMS Exact mass and elemental composition.
MS/MS Structural fragments and connectivity.

X-ray Crystallography for Determination of Solid-State Molecular Structure and Crystal Packing

The unequivocal determination of the three-dimensional structure of a molecule in the solid state is achieved through single-crystal X-ray crystallography. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking. This information is invaluable for understanding the physical properties of the solid material.

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Functional Groups and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring, the C=O stretch of the ester, C-O stretches, C-H stretches (aromatic and aliphatic), and C-N stretches.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for identifying vibrations of the aromatic rings and the C-I bond.

A summary of expected characteristic vibrational frequencies is provided in the table below.

Functional Group Expected Vibrational Frequency (cm⁻¹) Technique
N-H stretch (pyrrole)3200 - 3500IR
C=O stretch (ester)1680 - 1750IR, Raman
C-H stretch (aromatic)3000 - 3100IR, Raman
C-H stretch (aliphatic)2850 - 3000IR, Raman
C-O stretch1000 - 1300IR
C-I stretch500 - 600Raman

Note: These are typical ranges and the exact frequencies can be influenced by the molecular environment.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy refers to a class of spectroscopic techniques that analyze the interaction of polarized light with chiral molecules. A molecule is considered chiral if it is non-superimposable on its mirror image. Such molecules are called enantiomers. While enantiomers share the same physical properties in an achiral environment, their interaction with plane-polarized light differs, a property known as optical activity.

Circular Dichroism (CD) is a prominent chiroptical spectroscopic method that measures the difference in absorption of left- and right-circularly polarized light by a chiral sample. An achiral molecule will not exhibit a CD signal. The resulting CD spectrum is a plot of this differential absorption versus wavelength.

Key Applications in Chemical Research:

Determination of Absolute Configuration: For a newly synthesized chiral molecule, CD spectroscopy, often in conjunction with quantum chemical calculations, can be a powerful tool to determine its absolute three-dimensional arrangement of atoms in space (i.e., its absolute configuration).

Conformational Analysis: The CD spectrum is highly sensitive to the conformation of a molecule. Thus, it can be used to study the different spatial arrangements (conformers) that a molecule may adopt in solution.

Studying Molecular Interactions: Changes in the CD spectrum of a chiral molecule upon interaction with another molecule can provide valuable insights into binding events and the structural changes that may accompany them.

In a hypothetical scenario where chiral derivatives of this compound were synthesized, CD spectroscopy would be an essential technique to confirm their enantiomeric purity and to elucidate their absolute stereochemistry. However, no such studies are currently available in the scientific literature.

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxycarbonyl 4 4 Iodophenyl Pyrrole

Transformations Involving the Ethoxycarbonyl Group (e.g., Hydrolysis, Reduction, Amidation)

The ethoxycarbonyl group at the 3-position of the pyrrole (B145914) ring is a versatile handle for further molecular modifications. It can undergo a variety of transformations common to esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt.

Reduction: The ethoxycarbonyl group can be reduced to a primary alcohol (hydroxymethyl group). A powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran (B95107) is typically required for this transformation. libretexts.orgnumberanalytics.commasterorganicchemistry.comyoutube.com It is important to note that LiAlH4 is a strong, non-selective reducing agent and may also affect other functional groups in the molecule if not used under controlled conditions.

Amidation: The ethoxycarbonyl group can be converted into an amide by reaction with an amine. This transformation can be achieved directly by heating the ester with the desired amine, sometimes in the presence of a catalyst. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of the amide bond.

TransformationReagents and ConditionsProduct Functional Group
Hydrolysis1. NaOH (aq), heat 2. H3O+Carboxylic Acid
ReductionLiAlH4, THF or Et2OPrimary Alcohol
Amidation1. Amine, heat 2. (or) Carboxylic acid (from hydrolysis) + Amine, DCC/EDCAmide

Reactivity and Functionalization of the Iodo-Aryl Moiety in Cross-Coupling and Other Reactions

The carbon-iodine bond in the 4-iodophenyl group is a key site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-aryl moiety with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netnih.govresearchgate.netyoutube.com This method is widely used to form biaryl structures.

Heck Coupling: The iodo-aryl group can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. organic-chemistry.orgnih.govchemrxiv.orglibretexts.orgfrontiersin.orgorgsyn.org This reaction is a powerful tool for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the iodo-aryl group with a terminal alkyne. wikipedia.orgorganic-chemistry.orgpearson.comresearchgate.netorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemResulting Bond
Suzuki-MiyauraBoronic acid/esterPd catalyst, BaseAryl-Aryl
HeckAlkenePd catalyst, BaseAryl-Vinyl
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseAryl-Alkynyl

Nucleophilic Aromatic Substitution and Electron Transfer Reactions

While nucleophilic aromatic substitution (SNAr) on unactivated aryl iodides is generally difficult, it can occur under specific conditions, particularly with strong nucleophiles and in the presence of a catalyst. For 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole, SNAr reactions on the iodo-aryl ring would likely require harsh conditions or the use of a suitable transition metal catalyst to facilitate the substitution.

Electron transfer reactions involving the iodo-aryl moiety can be initiated under photochemical or electrochemical conditions, or by using potent reducing agents. These reactions can lead to the formation of aryl radical intermediates, which can then participate in subsequent reactions.

Radical Reactions Initiated via the Carbon-Iodine Bond

The relatively weak carbon-iodine bond can be cleaved homolytically to generate an aryl radical. This can be achieved using radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor like tributyltin hydride (Bu3SnH), or through photolysis. The resulting aryl radical can then undergo a variety of transformations, including intramolecular cyclization if a suitable radical acceptor is present in the molecule, or intermolecular addition to a π-system. nih.gov

Electrophilic Aromatic Substitution on the Pyrrole Ring and its Regioselectivity

Electrophilic aromatic substitution is a characteristic reaction of the pyrrole ring. However, in this compound, the regioselectivity of such reactions is controlled by the directing effects of the existing substituents. The ethoxycarbonyl group at the 3-position is an electron-withdrawing, meta-directing group in the context of benzene, but in the five-membered pyrrole ring, its deactivating effect is more pronounced at the adjacent 2- and 4-positions. The 4-(4-iodophenyl) group is likely to be a weak deactivator or activator depending on the nature of the electrophile and reaction conditions, and it sterically hinders the adjacent 5-position.

Considering these factors, electrophilic attack is most likely to occur at the C-2 or C-5 position of the pyrrole ring. The C-2 position is electronically deactivated by the adjacent ester group but is sterically more accessible than the C-5 position, which is flanked by the bulky 4-iodophenyl group. Therefore, a mixture of 2- and 5-substituted products might be expected, with the precise ratio depending on the specific electrophile and reaction conditions. For instance, in nitration or halogenation reactions, careful control of the reaction conditions would be crucial to achieve selective substitution and avoid polysubstitution or degradation of the pyrrole ring. researchgate.netnih.gov

Investigation of Reaction Mechanisms through Kinetic Studies and Isotope Labeling

To date, specific kinetic studies or isotope labeling experiments on reactions involving this compound have not been extensively reported in the literature. However, such studies would be invaluable for elucidating the detailed mechanisms of its reactions.

Kinetic Studies: By monitoring the rate of reaction under various conditions (e.g., varying concentrations of reactants, catalyst, and temperature), one could determine the rate law and activation parameters for reactions such as cross-coupling or electrophilic substitution. This information would provide insights into the rate-determining step and the nature of the transition state. researchgate.netnih.gov

Isotope Labeling: The use of isotopically labeled reagents can provide definitive evidence for proposed reaction mechanisms. mdpi.comresearchgate.netwikipedia.orgx-chemrx.comnih.gov For example, in a Suzuki-Miyaura coupling, using a deuterated boronic acid could help to track the transfer of the aryl group to the palladium center. Similarly, in electrophilic aromatic substitution, using a labeled electrophile would confirm the position of attack on the pyrrole ring. For instance, a kinetic isotope effect study, where a C-H bond is replaced with a C-D bond at a potential reaction site, could help to determine if C-H bond cleavage is involved in the rate-determining step of an electrophilic substitution reaction.

Theoretical and Computational Investigations of 3 Ethoxycarbonyl 4 4 Iodophenyl Pyrrole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules. A typical DFT study on 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. From this optimized structure, various ground-state properties can be determined.

Key insights from DFT include the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For a molecule like this, the HOMO would likely be distributed across the electron-rich pyrrole (B145914) and iodophenyl rings, while the LUMO might be centered on the electron-withdrawing ethoxycarbonyl group.

A hypothetical data table for such a study would look like this:

Calculated ParameterHypothetical ValueDescription
HOMO Energy-6.2 eVIndicates electron-donating capability.
LUMO Energy-1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.4 eVRelates to chemical reactivity and stability.
Dipole Moment2.5 DebyeMeasures the overall polarity of the molecule.

Ab initio methods, such as Time-Dependent DFT (TD-DFT) or Equation-of-Motion Coupled-Cluster (EOM-CC), are used to study the behavior of molecules when they absorb light. These calculations can predict the electronic excitation energies, which correspond to the wavelengths of light the molecule absorbs in its UV-Visible spectrum. By calculating these transitions, one can understand the electronic changes that occur upon excitation, for instance, identifying them as π→π* transitions localized on the aromatic rings or n→π* transitions involving the carbonyl oxygen.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic properties, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. An MD simulation of this compound would reveal how the molecule behaves in a solution or in a solid state.

A key focus would be the rotational freedom around the single bonds connecting the pyrrole ring to the iodophenyl group and the ethoxycarbonyl group. The simulation would show the preferred dihedral angles and the energy barriers to rotation, identifying the most stable conformations. Furthermore, MD can simulate how multiple molecules interact, predicting how they might pack in a crystal lattice or aggregate in solution, driven by forces like π-π stacking between the aromatic rings.

Computational Modeling of Reaction Mechanisms and Transition State Characterization

Computational modeling can be used to map out the entire energy landscape of a chemical reaction involving this compound. For example, if this molecule were to undergo an electrophilic substitution reaction on the pyrrole ring, calculations could determine the most likely site of attack. By identifying the structures of the transition states—the highest energy points along the reaction pathway—and calculating their energies, chemists can predict reaction rates and understand why one product is formed over another. This is crucial for designing new synthetic routes or understanding the molecule's stability.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. While no specific QSPR studies exist for this compound, it could be included in a larger dataset of similar pyrrole derivatives to develop such a model. nih.govnih.gov

In a hypothetical QSPR study, various molecular descriptors (e.g., molecular weight, polarity, HOMO/LUMO energies) for a series of related compounds would be calculated and correlated with an experimentally measured property, such as solubility or binding affinity to a protein. acs.org The resulting model could then be used to predict the properties of new, unsynthesized pyrrole derivatives, guiding future research and development. nih.gov

Exploration of Biological Interactions and Activities Pre Clinical and Mechanistic Focus

Ligand Binding Studies and Receptor Interaction Profiling (In Vitro)

Direct ligand binding and receptor interaction data for 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole are not available. However, the broader class of pyrrole-containing compounds has been investigated for its ability to interact with various biological targets. For instance, certain pyrrole (B145914) derivatives have been designed and synthesized to act as specific receptor ligands. The interaction of these compounds with their targets is highly dependent on the nature and position of the substituents on the pyrrole ring.

The 4-aryl substituent is a common feature in many biologically active pyrroles. For example, studies on 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogs have been conducted to evaluate their biological potential. nih.gov While specific receptor binding assays for these compounds are not detailed, their activity implies interaction with molecular targets. The electronic properties of the aryl group, influenced by substituents like iodine, can significantly affect binding affinity and selectivity. An iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-receptor complex.

Table 1: Examples of Receptor Interactions by Structurally Related Pyrrole Derivatives

Compound ClassTarget/ReceptorObserved Effect
Pyrrole-based kinase inhibitorsTyrosine kinasesInhibition of kinase activity
Pyrrolamide derivativesDNA gyraseInhibition of enzyme function
Diaryl-pyrrole derivativesButyrylcholinesteraseSelective inhibition

This table is illustrative and based on the activities of various pyrrole derivatives, not specifically this compound.

Enzyme Inhibition and Activation Assays: Structure-Activity Relationship (SAR) Derivations (In Vitro)

The pyrrole scaffold is a core component of many enzyme inhibitors. nih.gov The ethoxycarbonyl group at the 3-position and the 4-iodophenyl substituent of the title compound are expected to play crucial roles in its potential enzyme inhibitory activity. For instance, substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates have demonstrated potent cytotoxic effects, which were attributed to the inhibition of DNA and protein synthesis through interference with enzymes like DNA and RNA polymerases, dihydrofolate reductase, and thymidylate synthase. nih.gov

Structure-activity relationship (SAR) studies on various pyrrole derivatives have provided insights into the influence of different substituents. The nature of the substituent on the phenyl ring at the N-position of the pyrrole has been shown to affect antibacterial activity, although a precise correlation is not always clear. acgpubs.org In the context of this compound, the 4-iodophenyl group is a key feature. Halogenation can impact the electronic and steric properties of the molecule, thereby influencing its interaction with enzyme active sites. For example, in a series of pyrrole derivatives, the introduction of electron-withdrawing groups was found to modulate their biological activity. nih.gov

Table 2: Enzyme Inhibition by Structurally Related Pyrrole Derivatives

Compound/Derivative ClassTarget EnzymeInhibition Data (IC₅₀/Kᵢ)
Substituted pyrrole-3-carboxylatesDihydrofolate reductase, Thymidylate synthaseActivity demonstrated, specific values vary with substitution
Pyrrolamide derivativesDNA gyrasePotent inhibition observed in nanomolar range for some analogs
1,3-diaryl-pyrrole derivativesButyrylcholinesteraseIC₅₀ values in the low micromolar range

This table presents generalized findings from research on various pyrrole derivatives and does not represent direct data for this compound.

Mechanistic Insights into Cellular Target Modulation and Pathway Perturbation (In Vitro Cell-Based Assays)

While cell-based assay data for this compound is not specifically reported, studies on related compounds provide potential mechanistic insights. Substituted pyrroles have been shown to induce cytotoxicity in various cancer cell lines. researchgate.net For example, substituted ethyl-2-phenacyl-3-phenylpyrrole-4-carboxylates were shown to inhibit DNA and protein synthesis in HL-60 cells. nih.gov This suggests that compounds with a similar pyrrole-3-carboxylate core could potentially interfere with fundamental cellular processes.

The mode of action for many cytotoxic pyrrole derivatives involves the induction of apoptosis. nih.gov The presence of an aryl group at position 4 is a common feature in many of these compounds. The specific substituents on the aryl ring can influence the potency and selectivity of the cytotoxic effect. The iodophenyl group in the title compound could contribute to its cytotoxic potential, as halogenated compounds are known to exhibit a range of biological activities.

Photodynamic Properties and Photosensitizer Research (if applicable)

The presence of an iodine atom in this compound suggests potential for photodynamic properties. The "heavy atom effect" is a well-known phenomenon where the presence of a heavy atom, such as iodine, can enhance the rate of intersystem crossing from an excited singlet state to a triplet state. acs.org This is a crucial step in the mechanism of action of many photosensitizers used in photodynamic therapy (PDT). researchgate.netnih.gov

In PDT, a photosensitizer is excited by light of a specific wavelength, leading to the formation of reactive oxygen species (ROS) that can induce cell death. nih.gov Iodinated organic molecules, including those with heterocyclic scaffolds, have been investigated as potential photosensitizers. For instance, iodinated BODIPY (boron-dipyrromethene) derivatives, which contain pyrrole-like structures, have shown suppressed fluorescence and enhanced triplet state generation, making them suitable for PDT. acs.orgacs.org While direct studies on the photodynamic properties of this compound are lacking, its structure warrants investigation in this area. Iodinated polypyrrole nanoparticles have also been developed for CT imaging-guided photothermal therapy, highlighting the utility of iodine in designing photoactive materials. nih.gov

Antimicrobial Research and Underlying Mechanisms of Action (In Vitro)

Pyrrole derivatives are a well-established class of antimicrobial agents. eurekaselect.comresearchgate.netbenthamdirect.com Naturally occurring pyrroles like pyrrolnitrin and pyoluteorin exhibit antibiotic activity. eurekaselect.com Numerous synthetic pyrrole derivatives have been screened for their antibacterial and antifungal properties. researchgate.netbenthamdirect.com

The antimicrobial activity of pyrrole derivatives is often influenced by the substituents on the pyrrole ring. nih.gov For instance, some 1,2,3,4-tetrasubstituted pyrrole derivatives have shown activity against Gram-positive bacteria but not Gram-negative bacteria, suggesting a degree of selectivity. acgpubs.org The mechanism of action for antimicrobial pyrroles can vary. Some, like the pyrrolamides, target essential bacterial enzymes such as DNA gyrase. nih.gov The presence of a 4-aryl group is a feature in some antibacterial pyrroles, and the nature of this group can impact efficacy. nih.gov While no specific antimicrobial data exists for this compound, its structural similarity to known antimicrobial pyrroles suggests it could be a candidate for such activity.

Table 3: Antimicrobial Activity of Representative Pyrrole Derivatives

Compound/Derivative ClassTarget Organism(s)Activity (e.g., MIC)
1,2,3,4-tetrasubstituted pyrrolesStaphylococcus aureus, Bacillus cereusModerate to excellent inhibition
Pyrrolamide derivativesMycobacterium tuberculosisPotent activity with low MIC values
1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acidsStaphylococcus sp.Demonstrated antibacterial activity

This table is a compilation of data from studies on various pyrrole derivatives to illustrate the potential antimicrobial profile of this class of compounds.

Applications in Advanced Materials Science and Polymer Chemistry

Monomer in the Synthesis of Functional Polymers (e.g., Conducting Polymers, Conjugated Polymers)

There is no available research literature detailing the use of 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole as a monomer in the synthesis of conducting or conjugated polymers.

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Research

No published studies were found that investigate the integration or application of this compound in the development of Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

Development of Photochromic and Fluorogenic Materials

The development of photochromic or fluorogenic materials based on this compound has not been reported in the scientific literature.

Self-Assembly Studies and Supramolecular Architectures Based on Pyrrole (B145914) Scaffolds

There is a lack of research on the self-assembly properties of this compound and its use in forming supramolecular architectures.

Sensing Applications in Chemical and Biological Research

No specific studies detailing the application of this compound in chemical or biological sensing have been identified.

Role in Catalysis and Ligand Design

Ligand Precursor for Transition Metal Catalysis (e.g., Palladium, Copper)

No studies were identified that describe the use of 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole as a precursor for ligands in palladium- or copper-catalyzed reactions. While palladium and copper catalysis are pivotal for creating C-C and C-N bonds with various pyrrole (B145914) substrates, the target compound itself has not been reported as a ligand that coordinates with these metals to facilitate catalytic cycles. researchgate.netnih.gov

Organocatalytic Applications of Pyrrole Derivatives

The field of organocatalysis often employs pyrrole-based structures. nih.gov However, the search did not yield any examples of this compound or its immediate derivatives being used as an organocatalyst.

Chiral Ligand Synthesis and Asymmetric Catalysis

The synthesis of chiral ligands is a significant area of research for enabling asymmetric catalysis. Axially chiral molecules, for example, are considered privileged ligands. nih.gov There is no information to suggest that this compound has been utilized as a scaffold or precursor for the synthesis of chiral ligands or applied in asymmetric catalysis.

Catalyst Support Functionalization and Heterogeneous Catalysis

In heterogeneous catalysis, active catalysts are often immobilized on solid supports. Functionalized organic molecules can be used to anchor catalytic species to these supports. The literature search provided no evidence of this compound being used to functionalize catalyst supports for heterogeneous applications. dntb.gov.uaiau.ir

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in the analysis of "3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole," enabling its separation from impurities, starting materials, and byproducts. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) Method Development for Complex Samples

Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the analysis of moderately polar compounds like "this compound." The development of a robust HPLC method is critical for assessing the purity of synthesized batches and for quantifying the compound in various research matrices.

A suitable RP-HPLC method for a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, has been developed and validated, offering a template for the analysis of "this compound" pensoft.netpensoft.net. An isocratic elution using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a controlled pH is a common starting point pensoft.netpensoft.net. Detection is typically achieved using a UV/VIS detector at a wavelength where the pyrrole (B145914) chromophore exhibits strong absorbance pensoft.netpensoft.net.

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Aryl-Substituted Pyrrole Esters

Parameter Value
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV/VIS at 225 nm
Column Temperature 30 °C
Injection Volume 20 µL

Note: These parameters are based on a method for a related compound and may require optimization for "this compound". pensoft.netpensoft.net

Method validation according to established guidelines is essential to ensure the reliability of the analytical data, encompassing parameters such as linearity, precision, accuracy, and selectivity.

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility, GC analysis can be employed for the monitoring of volatile starting materials or byproducts in its synthesis. Furthermore, derivatization to more volatile analogues could facilitate GC-based analysis.

The analysis of halogenated organic compounds by GC is well-established, often utilizing high-resolution mass spectrometry (HRMS) for sensitive and selective detection researchgate.net. For halogenated pyrroles, a capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation.

Table 2: General GC-MS Parameters for the Analysis of Halogenated Aromatic Compounds

Parameter Value
GC Column e.g., HP-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial temp. 100°C, ramp to 300°C
MS Ionization Electron Ionization (EI) at 70 eV
MS Detector Mass Spectrometer (e.g., Quadrupole, ToF)

Note: The temperature program and other parameters would need to be optimized for the specific analyte.

The fragmentation patterns of pyrrole derivatives in mass spectrometry are influenced by the substituents on the pyrrole ring. For 2-substituted pyrroles, characteristic losses of water, aldehydes, and the pyrrole moiety itself have been observed nih.gov. Understanding these fragmentation pathways is crucial for structural elucidation and identification in complex mixtures.

Electrochemical Methods for Redox Property Characterization and Sensing Applications

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of "this compound." The pyrrole nucleus is known to be susceptible to oxidation, and the substituents will influence the oxidation potential. The electrochemical oxidation of pyrrole and its derivatives has been studied, often in the context of electropolymerization researchgate.net.

A typical CV experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential at a working electrode (e.g., glassy carbon, platinum) versus a reference electrode. The resulting voltammogram would reveal the oxidation and reduction potentials of the molecule.

Table 3: Typical Experimental Setup for Cyclic Voltammetry of Organic Compounds

Component Specification
Working Electrode Glassy Carbon or Platinum
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)
Counter Electrode Platinum wire
Solvent Acetonitrile or Dichloromethane
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)

| Analyte Concentration | 1-10 mM |

These studies are important for understanding the electronic properties of the molecule and for developing potential electrochemical sensors or electro-responsive materials.

Spectrophotometric Quantification Methods in Complex Research Environments

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of chromophoric compounds like "this compound." The conjugated π-system of the pyrrole ring and the aromatic iodophenyl group are expected to give rise to characteristic absorption bands in the UV region.

The UV-Vis absorption spectrum of pyrrole itself shows absorption bands, and the position and intensity of these bands are influenced by substitution on the pyrrole ring researchgate.netresearchgate.net. For substituted pyrroles, π-π* transitions are typically observed researchgate.net. The presence of the iodophenyl group is likely to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted pyrrole.

For quantification, a calibration curve of absorbance versus concentration would be constructed at the wavelength of maximum absorbance (λmax). This method is particularly useful for rapid concentration determination in solutions of known composition.

Table 4: Expected UV-Vis Absorption Properties for Substituted Pyrroles

Chromophore Typical Absorption Range (nm) Transition Type
Pyrrole ring 200-300 π-π*
Phenyl group ~255 π-π*

Note: The exact λmax and molar absorptivity for "this compound" would need to be determined experimentally.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Multi-modal Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for the comprehensive analysis of "this compound" in complex research matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation of analytes by HPLC with their detection by a mass spectrometer. This technique is highly sensitive and selective, allowing for the determination of the molecular weight of the compound and providing structural information through fragmentation analysis. For a related compound, ethyl 2-(4-iodophenyl)-5-phenyl-1H-pyrrole-3-carboxylate, high-resolution mass spectrometry (HRMS) was used to confirm its elemental composition rsc.org.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly for volatile and thermally stable compounds or their derivatives. The fragmentation patterns of 2-substituted pyrrole derivatives have been studied using electrospray ionization ion trap and quadrupole time-of-flight mass spectrometry, providing insights into their structural elucidation nih.gov. These studies can aid in the identification of "this compound" and related impurities.

The choice between LC-MS and GC-MS would depend on the volatility and thermal stability of the analyte and the nature of the research matrix. Both techniques offer the advantage of providing both qualitative and quantitative data with high confidence.

Future Research Directions and Emerging Opportunities for 3 Ethoxycarbonyl 4 4 Iodophenyl Pyrrole

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole and its derivatives is poised to move beyond traditional multi-step, low-yield methods towards more efficient, economical, and environmentally benign processes. Key areas of exploration will include the adoption of green chemistry principles, the development of advanced catalytic systems, and the implementation of continuous flow manufacturing.

Green Chemistry Approaches: Sustainable synthetic routes are a paramount objective in modern organic chemistry. Future research will likely focus on minimizing the environmental footprint of pyrrole (B145914) synthesis by employing safer solvents, reducing energy consumption, and improving atom economy. mdpi.comorganic-chemistry.org Strategies such as mechanochemical synthesis (ball milling) using bio-sourced acid catalysts like citric acid, and the use of ultrasonic irradiation to accelerate reactions at lower temperatures, are promising avenues. mdpi.com One-pot, multicomponent reactions (MCRs) that combine three or more starting materials in a single step are particularly attractive for their efficiency and reduced waste generation. nih.govkaust.edu.sa

Advanced Catalytic Methods: Transition-metal catalysis offers powerful tools for the construction and functionalization of the pyrrole ring. bohrium.com Future research could explore the use of earth-abundant metal catalysts, such as manganese, to replace precious metals in dehydrogenative coupling reactions. researchgate.net Furthermore, direct C-H activation and functionalization are emerging as highly atom-economical strategies to introduce new substituents onto the pyrrole or phenyl rings without the need for pre-functionalized starting materials. bohrium.comrsc.org The presence of the iodine atom on the phenyl ring of the target compound makes it an ideal substrate for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for late-stage diversification. dovepress.com Research into novel catalytic systems that can selectively activate specific C-H bonds will be crucial.

Continuous Flow Synthesis: Automated microreactor-based continuous flow chemistry is a transformative technology for the synthesis of organic compounds, offering enhanced safety, efficiency, and scalability. researchgate.netresearchgate.netsemanticscholar.org This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to traditional batch processes. researchgate.netacs.org The development of a continuous flow process for the synthesis of this compound would facilitate its large-scale production for further research and commercial applications. researchgate.netsemanticscholar.org

Synthetic ApproachKey AdvantagesPotential for this compound
Green Chemistry Reduced waste, use of renewable resources, lower energy consumption. mdpi.comorganic-chemistry.orgDevelopment of solvent-free or aqueous-based syntheses; use of biodegradable catalysts.
Advanced Catalysis High efficiency and selectivity, atom economy through C-H activation. bohrium.comrsc.orgDirect functionalization of the pyrrole and phenyl rings; novel cross-coupling reactions at the iodine site.
Flow Chemistry Improved safety, scalability, and process control; potential for multi-step synthesis in a single run. researchgate.netresearchgate.netsemanticscholar.orgRapid and efficient large-scale production; integration with in-line purification and analysis.

Integration into Multifunctional Hybrid Materials and Nanotechnology

The unique electronic and structural properties of the this compound scaffold make it an attractive building block for the creation of advanced functional materials. Future research will likely focus on its incorporation into polymers, metal-organic frameworks (MOFs), and various nanostructures for applications in electronics, sensing, and catalysis.

Pyrrole-Based Polymers and Conjugated Materials: Pyrrole is a well-known monomer for the synthesis of conducting polymers like polypyrrole. rsc.org The 4-(4-iodophenyl) substituent on the target compound provides a handle for creating novel conjugated polymers through cross-coupling reactions. These materials could possess tailored optoelectronic properties for use in organic solar cells, light-emitting diodes (OLEDs), and sensors. semanticscholar.org The development of hybrid polymers combining the conductivity of a polypyrrole backbone with the specific functionalities introduced via the iodophenyl group is a promising research direction. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are highly porous crystalline materials with applications in gas storage, separation, and catalysis. The ethoxycarbonyl group on the pyrrole ring can act as a coordinating ligand for metal ions, suggesting that this compound could be used as a linker in the synthesis of novel MOFs. Furthermore, polypyrrole can be polymerized within the pores of existing MOFs to create hybrid materials with enhanced conductivity and catalytic activity. organic-chemistry.org The iodophenyl group could be further functionalized post-synthesis to introduce catalytic sites or other functionalities within the MOF structure.

Nanotechnology Applications: Pyrrole and porphyrin-derived nanoparticles are being explored for a range of biomedical applications. nih.gov The this compound molecule could be used to create functionalized nanoparticles for drug delivery or as a component in sensors. For instance, polymers derived from this compound could be used to create molecularly imprinted polymers (MIPs) for the selective detection of specific analytes. bohrium.com The high atomic number of iodine also makes it a potential contrast agent for imaging applications, suggesting that nanoparticles incorporating this compound could have theranostic (therapeutic and diagnostic) capabilities. nih.gov

Material TypePotential ApplicationRole of this compound
Conjugated Polymers Organic electronics (solar cells, OLEDs), sensors. semanticscholar.orgMonomer for polymerization via cross-coupling at the C-I bond.
Metal-Organic Frameworks (MOFs) Gas storage, catalysis, chemical separation. organic-chemistry.orgLinker molecule through the ethoxycarbonyl group; post-synthetic modification via the C-I bond.
Nanoparticles Drug delivery, biosensing, theranostics. nih.govbohrium.comBuilding block for functionalized nanoparticles; iodine atom as a potential imaging contrast agent.

Application in Advanced Biological Probes and Imaging Agents Research

The structural features of this compound make it a highly promising candidate for the development of sophisticated tools for biological research and medical diagnostics, particularly in the realm of molecular imaging.

Fluorescent Probes: Pyrrole-based structures, such as diketopyrrolopyrroles, are known for their strong fluorescence and high photostability, making them excellent core structures for fluorescent probes. nih.govbohrium.comresearchgate.net Future research could focus on modifying the this compound scaffold to create probes that are sensitive to specific biological analytes or environmental conditions, such as pH, metal ions, or enzymatic activity. bohrium.comresearchgate.net The ethoxycarbonyl group can be readily converted to an amide to attach various recognition moieties or targeting ligands.

Radioiodinated Imaging Agents for SPECT and PET: The presence of an iodine atom on the phenyl ring is a key feature that opens the door to nuclear imaging applications. The stable iodine-127 can be readily exchanged with radioactive isotopes of iodine, such as iodine-123 for Single Photon Emission Computed Tomography (SPECT) or iodine-124 for Positron Emission Tomography (PET). kaust.edu.saresearchgate.netrsc.org These techniques allow for non-invasive, three-dimensional imaging of biological processes in vivo. Future work will involve developing efficient methods for the radioiodination of this compound and its derivatives. nih.govnih.gov By attaching this radiolabeled scaffold to biologically active molecules (e.g., peptides, antibodies, or small molecule inhibitors), researchers can create targeted radiopharmaceuticals to visualize disease-related processes like tumor growth, neuroinflammation, or cardiac dysfunction. semanticscholar.org

Computed Tomography (CT) Contrast Agents: Iodinated compounds are widely used as contrast agents in X-ray based Computed Tomography (CT) because iodine's high atomic number allows it to effectively attenuate X-rays. uctm.edumdpi.com While small-molecule contrast agents are common, there is growing interest in nanoparticle-based agents for improved targeting and retention in specific tissues. Iodinated polypyrrole nanoparticles have already shown promise for CT imaging-guided photothermal therapy. researchgate.net Thus, this compound could serve as a monomer for the synthesis of highly iodinated polymers or nanoparticles, which could function as advanced CT contrast agents. organic-chemistry.orgresearchgate.net

Imaging ModalityPrincipleRole of this compound
Fluorescence Imaging Detection of light emitted from fluorescent molecules.Core scaffold for novel fluorescent probes. nih.govresearchgate.net
SPECT/PET Detection of gamma rays from radioisotopes (e.g., ¹²³I, ¹²⁴I). researchgate.netrsc.orgPrecursor for the synthesis of radiolabeled imaging agents. nih.govnih.gov
Computed Tomography (CT) X-ray attenuation by high atomic number elements. uctm.eduMonomer for iodinated polymers or nanoparticles as contrast agents. researchgate.net

Development of High-Throughput Screening Methodologies for Derivatization

To fully unlock the potential of the this compound scaffold, it is essential to rapidly explore the chemical space around it. High-throughput screening (HTS) and combinatorial chemistry offer powerful strategies to synthesize and evaluate large libraries of derivatives for various applications, particularly in drug discovery.

Combinatorial Library Synthesis: The reactive iodophenyl group is ideally suited for combinatorial chemistry. Using automated synthesis platforms, the C-I bond can be subjected to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) in a parallel fashion. rsc.org This would allow for the rapid generation of a large library of compounds where the 4-iodophenyl group is replaced with diverse aryl, heteroaryl, alkyl, or amino substituents. Similarly, the ethoxycarbonyl group can be converted to a carboxylic acid and then coupled with a library of amines to generate a diverse set of amides. This dual functional handle makes the parent compound an excellent starting point for creating extensive and structurally diverse chemical libraries. nih.gov

Automated Synthesis and Purification: Modern drug discovery relies heavily on automation to accelerate the synthesis and purification of compound libraries. vapourtec.com Future efforts should focus on developing automated, multi-step synthetic routes starting from this compound. nih.gov This could involve the use of flow chemistry systems coupled with automated workup and purification platforms. acs.org Such systems would enable the generation of hundreds or thousands of discrete compounds with high purity, ready for biological screening. nih.gov

High-Throughput Screening (HTS): Once a library of derivatives has been synthesized, HTS can be employed to rapidly screen them for desired biological activities. For example, libraries of this compound derivatives could be screened against panels of protein kinases, G-protein coupled receptors, or microbial strains to identify new drug leads. mdpi.com The development of robust and miniaturized assays is crucial for the successful implementation of HTS campaigns. The data generated from these screens can then be used to build structure-activity relationships (SAR) and guide the design of next-generation compounds.

MethodologyDescriptionApplication to this compound
Combinatorial Chemistry Synthesis of a large number of compounds in a systematic and parallel manner.Rapid diversification at both the iodophenyl and ethoxycarbonyl positions. rsc.org
Automated Synthesis Use of robotic systems for the synthesis, workup, and purification of compounds. vapourtec.comEfficient and reliable production of large compound libraries for screening. nih.gov
High-Throughput Screening Rapid, parallel testing of thousands of compounds for a specific biological activity.Identification of new drug leads and elucidation of structure-activity relationships. mdpi.com

Synergistic Theoretical and Experimental Approaches for Compound Optimization

The integration of computational chemistry with experimental synthesis and testing provides a powerful paradigm for the rational design and optimization of novel compounds based on the this compound scaffold. This synergistic approach can save significant time and resources by prioritizing the synthesis of molecules with the highest probability of success.

Computational Modeling and In Silico Screening: Before embarking on extensive synthetic work, computational tools can be used to predict the properties of virtual libraries of derivatives. Quantum mechanics calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, reactivity, and potential spectroscopic properties of new molecules. For drug discovery applications, molecular docking can be used to predict how well different derivatives will bind to a specific biological target, such as an enzyme active site or a receptor binding pocket. nih.gov This in silico screening can help to identify a smaller, more focused set of compounds for actual synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of compounds has been synthesized and tested, QSAR modeling can be used to establish a mathematical relationship between the chemical structure of the compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the next round of synthesis. This iterative cycle of design, synthesis, testing, and modeling is a cornerstone of modern medicinal chemistry.

Experimental Validation and Feedback Loop: The predictions from computational models must always be validated through experimental work. The synthesis of the prioritized compounds and their characterization and testing in relevant assays provide the crucial data needed to refine and improve the computational models. This feedback loop between theoretical prediction and experimental reality is essential for the successful optimization of lead compounds. For example, if a series of pyrrole derivatives are being developed as kinase inhibitors, experimental data on their inhibitory activity and selectivity can be used to refine the docking models and improve their predictive power. nih.gov

ApproachDescriptionApplication to this compound
Computational Modeling Use of computer simulations (e.g., DFT, molecular docking) to predict molecular properties and interactions.Prioritization of synthetic targets for specific applications (e.g., drug candidates, materials with desired electronic properties).
QSAR Statistical models that relate chemical structure to biological activity or other properties.Prediction of the activity of new derivatives to guide lead optimization.
Iterative Design Cycle A continuous loop of computational design, chemical synthesis, experimental testing, and model refinement.Efficient optimization of lead compounds for improved potency, selectivity, and other desired properties.

Q & A

Q. What are the established synthetic routes for 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole?

The compound is synthesized via acid-catalyzed condensation of pyrrole with 4-iodophenyl ketone derivatives. A typical procedure involves using HCl (4 M in dioxane) as the catalyst, followed by cyclocondensation under controlled conditions. Purification is achieved via silica gel column chromatography, yielding the tetra-substituted product. This method is adaptable from protocols used for structurally related calix[4]pyrroles .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

Key techniques include:

  • 1H and 13C NMR : To verify substituent positions and electronic environments (e.g., ethoxycarbonyl and iodophenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation .
  • X-ray crystallography : Resolves bond angles and spatial arrangement, particularly useful for assessing steric effects from the iodophenyl group .

Q. How does the electron-rich pyrrole core influence reactivity in electrophilic substitutions?

The pyrrole ring’s electron density directs electrophiles to the α-positions. However, the ethoxycarbonyl group at position 3 and the bulky 4-iodophenyl substituent introduce steric and electronic modulation, favoring regioselective reactions at less hindered sites. Bromination or nitration studies on analogous pyrroles highlight this behavior .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in complex reactions?

Density Functional Theory (DFT) calculations model frontier molecular orbitals to identify reactive sites. For example, the HOMO-LUMO gap of the pyrrole ring can be analyzed to predict susceptibility to electrophilic attack or π-π interactions in supramolecular systems. Substituent effects (e.g., iodine’s polarizability) are incorporated to refine accuracy .

Q. How can synthetic yields be optimized when steric hindrance limits reactivity?

Strategies include:

  • High-dilution conditions : Minimizes intermolecular side reactions during cyclocondensation .
  • Catalyst optimization : Adjusting HCl concentration or using phase-transfer catalysts (e.g., methyltributylammonium chloride) to enhance reaction efficiency .
  • Alternative precursors : Replacing 4-iodophenyl ketone with more reactive aldehydes or adjusting substituent bulk .

Q. What role does the 4-iodophenyl group play in molecular recognition applications?

The iodine atom’s large atomic radius and polarizability enhance van der Waals interactions in host-guest systems. For example, tetra-(4-iodophenyl) calix[4]pyrroles exhibit strong binding to neutral guests (e.g., alkylamines) via cavity-size matching and halogen bonding .

Q. How do conflicting crystallographic and spectroscopic data arise, and how are they resolved?

Discrepancies may occur due to dynamic effects (e.g., rotational isomerism of the ethoxycarbonyl group in solution vs. solid state). Multi-technique validation is critical:

  • Variable-temperature NMR : Detects conformational flexibility .
  • Complementary crystallography : Resolves static structures, while computational MD simulations reconcile dynamic behavior .

Q. What methodologies assess the compound’s photophysical properties?

Time-resolved fluorescence spectroscopy and transient absorption spectroscopy probe excited-state dynamics. For example, the ethoxycarbonyl group may influence intramolecular charge transfer (ICT) or Excited-State Intramolecular Proton Transfer (ESIPT) in derivatives with extended π-systems .

Methodological Considerations

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ethoxycarbonyl group .
  • Characterization : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in crowded aromatic regions .
  • Computational Modeling : Pair DFT with Molecular Dynamics (MD) to account for solvent effects and substituent mobility .

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